molecular formula C16H25N3O2 B8099045 1-(4-Aminophenyl)-3-(Boc-amino)piperidine

1-(4-Aminophenyl)-3-(Boc-amino)piperidine

Cat. No.: B8099045
M. Wt: 291.39 g/mol
InChI Key: LYKGTELGNPCUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3-(Boc-amino)piperidine is an organic compound that features a piperidine ring substituted with an aminophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its structural versatility and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-(Boc-amino)piperidine can be synthesized through a multi-step process:

    Formation of the Piperidine Ring: The synthesis typically begins with the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

    Boc Protection: The amino group on the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient production, and employing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-(Boc-amino)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

1-(4-Aminophenyl)-3-(Boc-amino)piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-(Boc-amino)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can participate in further biochemical interactions.

Comparison with Similar Compounds

    1-(4-Aminophenyl)piperidine: Lacks the Boc protection, making it more reactive.

    1-(4-Nitrophenyl)-3-(Boc-amino)piperidine:

    1-(4-Methoxyphenyl)-3-(Boc-amino)piperidine: Features a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness: 1-(4-Aminophenyl)-3-(Boc-amino)piperidine is unique due to the presence of both an aminophenyl group and a Boc-protected amino group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl N-[1-(4-aminophenyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-5-4-10-19(11-13)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11,17H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKGTELGNPCUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.